2,2-Dimethylpiperidin-4-one hydrochloride
CAS No.: 1303968-37-7
Cat. No.: VC0087456
Molecular Formula: C7H14ClNO
Molecular Weight: 163.645
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1303968-37-7 |
---|---|
Molecular Formula | C7H14ClNO |
Molecular Weight | 163.645 |
IUPAC Name | 2,2-dimethylpiperidin-4-one;hydrochloride |
Standard InChI | InChI=1S/C7H13NO.ClH/c1-7(2)5-6(9)3-4-8-7;/h8H,3-5H2,1-2H3;1H |
Standard InChI Key | WFLSRZDZQPQMBM-UHFFFAOYSA-N |
SMILES | CC1(CC(=O)CCN1)C.Cl |
Introduction
Physical and Chemical Properties
Molecular Characteristics
2,2-Dimethylpiperidin-4-one hydrochloride features a six-membered piperidine ring with nitrogen at position 1, two methyl substituents at carbon position 2, and a carbonyl functionality at position 4. The compound has a molecular weight of 163.65 g/mol and a molecular formula of C7H13NO·HCl, representing the organic piperidine derivative component (C7H13NO) combined with hydrochloric acid (HCl) . The presence of the hydrochloride salt form significantly influences its physical properties, particularly its solubility profile and stability characteristics.
Tabulated Physical Properties
The key physical properties of 2,2-Dimethylpiperidin-4-one hydrochloride are summarized in the following table:
Chemical Reactivity Profile
The reactivity of 2,2-Dimethylpiperidin-4-one hydrochloride is primarily determined by its functional groups and structural arrangement. The ketone group at position 4 represents a key reactive center in the molecule, capable of participating in numerous chemical transformations including nucleophilic additions, reductions, and condensation reactions. The tertiary amine functionality (as the hydrochloride salt) exhibits reduced nucleophilicity compared to primary or secondary amines but can still participate in various reactions after conversion to the free base form.
Applications and Research Significance
Synthetic Utility
As a functionalized piperidine derivative, 2,2-Dimethylpiperidin-4-one hydrochloride offers significant potential as a building block in organic synthesis. The presence of the ketone functionality provides a versatile handle for further transformations, while the gem-dimethyl substitution pattern at position 2 introduces interesting steric and electronic properties that can influence reactivity and selectivity in chemical reactions. These structural features make the compound valuable in the synthesis of more complex molecular architectures, particularly those containing substituted piperidine rings.
Pharmaceutical Research Applications
Piperidine derivatives represent important structural motifs in medicinal chemistry, appearing in numerous pharmaceutical compounds and bioactive molecules. The specific substitution pattern in 2,2-Dimethylpiperidin-4-one hydrochloride may provide unique pharmacological properties or serve as a starting point for structure-activity relationship studies. The compound's commercial availability through chemical suppliers suggests ongoing interest in its potential applications in pharmaceutical research and drug discovery efforts.
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